physicochemical properties of 3-(dimethylamino)-1-phenylpropan-1-ol
physicochemical properties of 3-(dimethylamino)-1-phenylpropan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)-1-phenylpropan-1-ol
Introduction
3-(Dimethylamino)-1-phenylpropan-1-ol is a versatile chemical intermediate that holds significant value in the realms of organic synthesis and medicinal chemistry.[1] Its molecular architecture, featuring a phenylpropanolamine scaffold with both a hydroxyl group and a tertiary amine, provides a platform for a wide array of chemical transformations, establishing it as a critical building block for more complex molecular structures.[1][2] While not typically an end-stage pharmaceutical product itself, its role as a precursor is pivotal in the synthesis of various therapeutic agents, including phenoxyphenyl diamine-based histamine H3 antagonists and indolyl aryl propanamines that function as dual-acting norepinephrine and serotonin reuptake inhibitors.[2][3]
This technical guide offers a comprehensive examination of the core . Moving beyond a simple datasheet, this document provides field-proven insights into how these properties dictate the compound's behavior and inform its handling, characterization, and application in a research and development setting. We will delve into its molecular identity, core physical properties, spectroscopic signature, and the synthetic context that defines its utility for researchers, scientists, and drug development professionals.
Molecular Identity and Structure
The foundational step in understanding any chemical compound is to establish its unambiguous identity. The key identifiers for 3-(dimethylamino)-1-phenylpropan-1-ol are summarized below.
| Identifier | Value | Source |
| CAS Number | 5554-64-3 | [4][5] |
| Molecular Formula | C₁₁H₁₇NO | [4][6] |
| Molecular Weight | 179.26 g/mol | [4][5][6] |
| IUPAC Name | 3-(dimethylamino)-1-phenylpropan-1-ol | [4][6] |
| InChIKey | VELGOYBSKBKQFF-UHFFFAOYSA-N | [4] |
The structure of this molecule is defined by three key functional groups: a terminal phenyl ring, a secondary alcohol on the C1 carbon, and a tertiary dimethylamino group on the C3 carbon. This combination imparts a specific set of chemical characteristics that govern its reactivity and physical properties.
Caption: 2D Structure of 3-(dimethylamino)-1-phenylpropan-1-ol.
Core Physicochemical Properties
The interplay of the functional groups dictates the compound's physical properties, which are essential for its practical handling, purification, and formulation.
| Property | Value | Source(s) |
| Physical Form | Solid / Crystalline Powder | [7] |
| Melting Point | 47-48°C | [5][8] |
| Boiling Point | 284.4°C (at 760 mmHg) | [5][8] |
| Water Solubility | 13.3 µg/mL (at pH 7.4) | [2][4][6] |
| pKa (Basic) | 14.21 ± 0.20 (Predicted) | [2] |
State and Appearance
At standard temperature and pressure, 3-(dimethylamino)-1-phenylpropan-1-ol exists as a solid, often described as a white crystalline powder.[7] This is consistent with its moderate molecular weight and the presence of intermolecular hydrogen bonding facilitated by the hydroxyl group.
Melting and Boiling Points
The compound exhibits a sharp melting point at 47-48°C, which is a key indicator of its purity.[5][8] A broader melting range would suggest the presence of impurities. Its relatively high boiling point of 284.4°C reflects the molecule's polarity and hydrogen bonding capabilities, which require significant energy to overcome in the transition to the gas phase.[5][8] This property is particularly relevant for purification by distillation, although vacuum distillation would be preferable to prevent thermal degradation.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing everything from reaction conditions to bioavailability. 3-(dimethylamino)-1-phenylpropan-1-ol has very low solubility in neutral water, measured at 13.3 µg/mL at pH 7.4.[4][6] This is due to the dominance of the hydrophobic phenyl ring and alkyl chain over the polar hydroxyl and amino groups.
However, its solubility is highly pH-dependent. In acidic conditions, the tertiary amine (a weak base) will be protonated, forming a more soluble ammonium salt. This principle is the cornerstone of its purification. The compound can be dissolved in an aqueous acidic solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by basifying the aqueous layer, or extracted into an organic solvent after basification. It is generally soluble in organic solvents like methanol and ethanol.[6]
Acidity/Basicity (pKa)
The molecule possesses two ionizable centers: the weakly acidic hydroxyl group and the basic tertiary amine. The predicted pKa of the protonated amine is approximately 14.21, indicating it is a weak base.[2] This basicity is central to its chemical behavior. As discussed, this allows for the formation of hydrochloride salts, which are often used for easier handling and improved stability.[9] Understanding the pKa is essential for designing effective extraction, crystallization, and chromatographic purification protocols, as controlling the pH allows for selective manipulation of its charge state and, consequently, its solubility in different phases.
Spectroscopic and Structural Characterization
Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research and drug development. A combination of spectroscopic techniques provides a robust and reliable method for validating the identity of 3-(dimethylamino)-1-phenylpropan-1-ol.[10]
Caption: General workflow for spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5]
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Phenyl | ~7.2-7.4 | m (multiplet) | C₆H₅ |
| CH-OH | ~4.8 | dd (doublet of doublets) | CH (OH) |
| CH₂-N | ~2.4-2.6 | m (multiplet) | CH₂ N(CH₃)₂ |
| N(CH₃)₂ | ~2.2 | s (singlet) | N(CH₃ )₂ |
| CH₂-C(OH) | ~1.8-2.0 | m (multiplet) | CH₂ CH(OH) |
| OH | Variable | s (singlet, broad) | OH |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Phenyl | ~125-145 | C ₆H₅ |
| CH-OH | ~70-75 | C H(OH) |
| CH₂-N | ~55-60 | C H₂N(CH₃)₂ |
| N(CH₃)₂ | ~45 | N(C H₃)₂ |
| CH₂-C(OH) | ~35-40 | C H₂CH(OH) |
Source: Expected values compiled from spectroscopic principles and data for similar compounds.[5][10]
Expert Insight: The diastereotopic protons of the two CH₂ groups will appear as complex multiplets. The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent, and may exchange with D₂O.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 10-20 mg of 3-(dimethylamino)-1-phenylpropan-1-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of ~12 ppm.
-
Use a standard 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.[5]
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of ~220 ppm using a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (≥1024) are required due to the low natural abundance of the ¹³C isotope.[5]
-
-
Data Processing: Apply Fourier transformation, phase and baseline correction, and integration to the raw data using appropriate NMR processing software.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[5] For 3-(dimethylamino)-1-phenylpropan-1-ol (MW = 179.26 g/mol ), the expected observations are:
-
Molecular Ion [M]⁺: m/z ≈ 179
-
Protonated Molecule [M+H]⁺: m/z ≈ 180 (commonly observed in soft ionization techniques like ESI)
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Scan a mass range appropriate to include the expected molecular ion (e.g., m/z 50-500).[10]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (alcohol) | 3600-3200 (broad) | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aliphatic) | 3000-2850 | Stretching |
| C=C (aromatic) | 1600-1450 | Stretching |
| C-O (alcohol) | 1260-1000 | Stretching |
| C-N (amine) | 1250-1020 | Stretching |
Source: Standard IR correlation tables.
Experimental Protocol: FTIR-KBr Analysis
-
Sample Preparation: Finely grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Compress the mixture in a pellet press under high pressure to form a thin, transparent KBr pellet.[10]
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by averaging 16-32 scans over a range of 4000-400 cm⁻¹.
Synthesis and Chemical Reactivity
A comprehensive understanding of a compound includes the context of its synthesis. 3-(Dimethylamino)-1-phenylpropan-1-ol is most commonly synthesized via a robust two-step process.[11]
-
Mannich Reaction: A three-component condensation of acetophenone, formaldehyde, and dimethylamine hydrochloride yields the β-amino ketone intermediate, 3-(dimethylamino)-1-phenylpropan-1-one.[11]
-
Reduction: The carbonyl group of the ketone intermediate is then reduced to the secondary alcohol, yielding the final product. This is typically achieved using a reducing agent like sodium borohydride (NaBH₄) or via catalytic hydrogenation.[6][11]
Caption: Primary synthesis route for 3-(dimethylamino)-1-phenylpropan-1-ol.
The reactivity of this molecule is governed by its functional groups. The hydroxyl group can be esterified, etherified, or oxidized. The tertiary amine provides a basic site and can be quaternized. This dual functionality makes it a valuable and versatile intermediate for building more complex molecules.[1]
Conclusion
The —from its melting point and solubility to its distinct spectroscopic signature—are a direct consequence of its molecular structure. A thorough understanding of these characteristics is not merely academic; it is essential for the practical application of this compound in a laboratory setting. For the research scientist, this knowledge informs every step of the workflow, including purification strategy (acid-base extraction), reaction setup (solvent choice), and identity confirmation (spectroscopic analysis). By leveraging these fundamental principles, professionals in the field of drug development can effectively utilize this key intermediate to construct novel and potentially life-saving therapeutic agents.
References
-
PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.
-
U.S. Environmental Protection Agency. (2025). 3-(p-(Dimethylamino)phenyl)propanol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:40116-79-8 | (R)-(+)-3-(dimethylamino)-1-phenylpropan-1-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]
-
NIST. (n.d.). 3-Diethylamino-1-phenylpropyne. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-dimethylamino-1-phenyl-propan-1-ol | 5554-64-3 [chemicalbook.com]
- 4. 3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3-(Dimethylamino)-1-phenylpropan-1-ol | 5554-64-3 | Benchchem [benchchem.com]
- 7. 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1) | C11H16ClNO | CID 92844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride | C11H18ClNO | CID 2770479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
